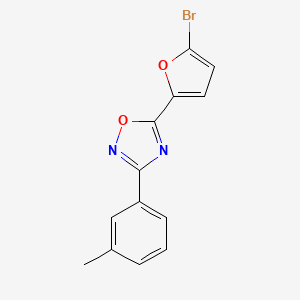![molecular formula C14H16N4O2S B5682134 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine, also known as PPS, is a chemical compound with potential applications in scientific research. It is a pyrazine-based compound that has been synthesized and studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine is not fully understood, but it is believed to act on multiple pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the expression of antioxidant enzymes and reduce oxidative stress, which is a major contributor to neurodegeneration. This compound also reduces inflammation and improves mitochondrial function, which can improve cellular energy production. Additionally, this compound has been shown to increase neurogenesis, the process of generating new neurons in the brain.
実験室実験の利点と制限
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various effects in animal models. However, there are also some limitations to using this compound in lab experiments. It is not well studied in humans, and its safety profile is not fully understood. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine. One area of interest is its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is its potential for treating depression and anxiety disorders. More research is needed to understand the exact mechanism of action and to determine the safety and efficacy of this compound in humans. Finally, this compound has potential applications in other areas of research such as cancer and cardiovascular disease, and further studies are needed to explore these areas.
合成法
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine can be synthesized through a multistep process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent coupling with pyrazine-2-carboxylic acid. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential to treat depression and anxiety disorders.
特性
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-14-10-16-13(9-17-14)11-3-5-12(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPKABGLXQQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)

![2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5682077.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)

![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)

![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)

![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
